molecular formula C24H21N3O4 B2729702 5-{[(4-methoxyphenyl)methyl]amino}-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile CAS No. 931317-61-2

5-{[(4-methoxyphenyl)methyl]amino}-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

Cat. No.: B2729702
CAS No.: 931317-61-2
M. Wt: 415.449
InChI Key: WTNWWWWCCXIOAH-UHFFFAOYSA-N
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Description

5-{[(4-methoxyphenyl)methyl]amino}-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-methoxyphenyl)methyl]amino}-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the furan ring: This step may involve the use of furan derivatives and suitable coupling reactions.

    Functional group modifications: Various functional groups such as methoxy, amino, and carbonitrile groups are introduced through specific reactions like nucleophilic substitution, reduction, and oxidation.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a larger scale without compromising the yield.

    Purification techniques: Utilizing methods such as recrystallization, chromatography, and distillation to obtain the pure compound.

    Quality control: Implementing rigorous quality control measures to ensure the consistency and reliability of the product.

Chemical Reactions Analysis

Types of Reactions

5-{[(4-methoxyphenyl)methyl]amino}-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halides, amines, or alcohols.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example:

    Oxidation: May yield compounds with additional oxygen-containing functional groups.

    Reduction: May yield more saturated or reduced forms of the original compound.

    Substitution: May yield derivatives with different substituents replacing the original groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: As a probe or tool for studying biological processes and interactions at the molecular level.

    Industry: Use in the development of new materials, catalysts, or other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 5-{[(4-methoxyphenyl)methyl]amino}-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile will depend on its specific application. Generally, the compound may exert its effects through interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biological pathways and processes, leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-{[(4-methoxyphenyl)methyl]amino}-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile may include other oxazole or furan derivatives with similar functional groups. Examples include:

  • 5-((4-Methoxybenzyl)amino)-2-(furan-2-yl)oxazole-4-carbonitrile
  • 5-((4-Methoxybenzyl)amino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)thiazole-4-carbonitrile

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct reactivity and potential applications. This compound’s unique structure allows it to interact with specific molecular targets and participate in a variety of chemical reactions, making it valuable for research and industrial purposes.

Properties

IUPAC Name

5-[(4-methoxyphenyl)methylamino]-2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4/c1-16-3-7-19(8-4-16)29-15-20-11-12-22(30-20)24-27-21(13-25)23(31-24)26-14-17-5-9-18(28-2)10-6-17/h3-12,26H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNWWWWCCXIOAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC4=CC=C(C=C4)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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